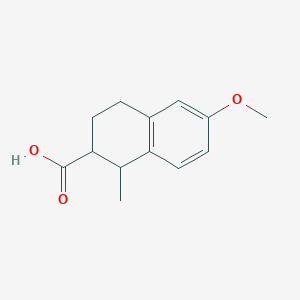

6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic Acid

CAS No.:

Cat. No.: VC16804508

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16O3 |

|---|---|

| Molecular Weight | 220.26 g/mol |

| IUPAC Name | 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |

| Standard InChI | InChI=1S/C13H16O3/c1-8-11-6-4-10(16-2)7-9(11)3-5-12(8)13(14)15/h4,6-8,12H,3,5H2,1-2H3,(H,14,15) |

| Standard InChI Key | AJWYLNNVQJYOJL-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(CCC2=C1C=CC(=C2)OC)C(=O)O |

Introduction

Synthesis

The synthesis of 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several methods, typically involving the following steps:

-

Formation of the Tetrahydronaphthalene Framework: This can be done via hydrogenation of naphthalene derivatives.

-

Introduction of the Methoxy Group: This is usually accomplished through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

-

Carboxylation: The final step involves introducing the carboxylic acid group, which may be achieved through carbon dioxide incorporation or oxidation of a suitable precursor.

Research Findings

Recent studies have demonstrated various biological activities associated with tetrahydronaphthalene derivatives:

-

Antioxidant Activity: Compounds similar to 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid have shown significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases.

-

Anti-inflammatory Effects: Research indicates that these compounds may inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

Applications

Given its structural features and biological activities, 6-methoxy-1-methyl-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid could have applications in:

-

Pharmaceutical Development: As a lead compound for developing new anti-inflammatory or antioxidant drugs.

-

Chemical Research: In synthetic organic chemistry for exploring new reactions or as intermediates in the synthesis of more complex molecules.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C13H16O3 |

| Molecular Weight | 220.26 g/mol |

| Boiling Point | Not available |

| Solubility | Soluble in polar solvents |

| CAS Registry Number | Not available |

| Synonyms | 6-Methoxytetralin |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume